molecular formula C19H30N4O10S B065957 Ac-ESMD-CHO

Ac-ESMD-CHO

Cat. No. B065957
M. Wt: 506.5 g/mol
InChI Key: TVTYMGFOGZRIHG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safety and Hazards

Ac-ESMD-CHO is not for human or veterinary use . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical . It should be stored in a well-ventilated area and away from ignition sources .

Future Directions

Studies have suggested that caspases not only contribute to the neurodegeneration associated with Alzheimer’s disease (AD) but also play essential roles in promoting the underlying pathology of this disease . Therefore, research on caspase inhibitors like Ac-ESMD-CHO is gaining attention due to its potential therapeutic value in the treatment of AD .

Biochemical Analysis

Biochemical Properties

Ac-ESMD-CHO interacts with the enzyme caspase-3, a crucial player in the process of apoptosis or programmed cell death . It inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, blocking the formation of the p17 caspase-3 active subunit . This interaction is critical in regulating the maturation of caspase-3 and subsequently, the process of apoptosis.

Cellular Effects

The effects of this compound on cellular processes are primarily linked to its role in inhibiting caspase-3 maturation . By blocking the formation of the active subunit of caspase-3, this compound can influence cell function, particularly in relation to apoptosis. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the caspase-3 enzyme . It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the ESMD site, preventing the formation of the active subunit of caspase-3 . This can lead to changes in gene expression and enzyme activation or inhibition, affecting the overall process of apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexpramipexole dihydrochloride is synthesized through a chemoenzymatic method. The process involves the preparation of ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, a key synthon. This compound is obtained in high enantiomeric excess through irreversible transesterifications catalyzed by Candida antarctica lipase type A .

Industrial Production Methods

The industrial production of dexpramipexole dihydrochloride involves optimizing reaction conditions to achieve high yields and purity. The process typically includes multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dexpramipexole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving dexpramipexole dihydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of dexpramipexole, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced efficacy and reduced side effects compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexpramipexole dihydrochloride is unique due to its targeted action on eosinophils, which sets it apart from other benzo[d]thiazole derivatives. Its potential as a treatment for eosinophil-associated diseases highlights its significance in medical research and therapy .

properties

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYMGFOGZRIHG-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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